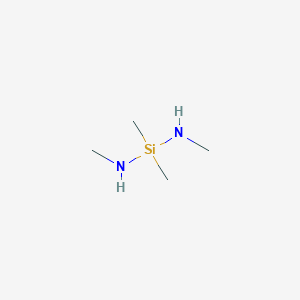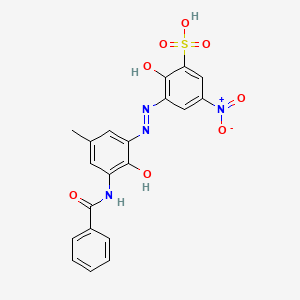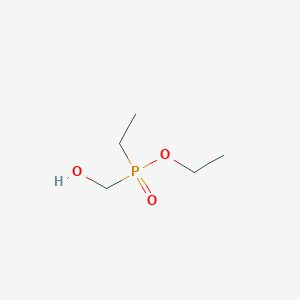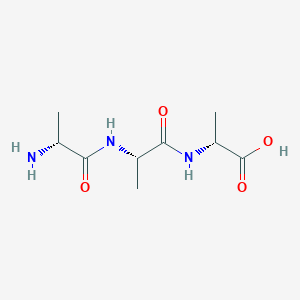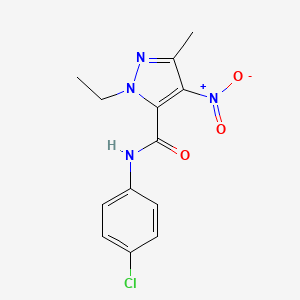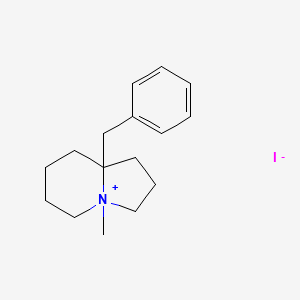
O,O-Diethyl O-(2-(sec-butoxymethylthio)ethyl)phosphorothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O,O-Diethyl O-(2-(sec-butoxymethylthio)ethyl)phosphorothioate is an organophosphorus compound known for its use as an insecticide. It is part of a class of chemicals that inhibit acetylcholinesterase, an enzyme essential for nerve function in insects and other organisms. This compound is characterized by its complex structure, which includes both phosphorothioate and butoxymethylthio groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O,O-Diethyl O-(2-(sec-butoxymethylthio)ethyl)phosphorothioate typically involves the reaction of diethyl phosphorochloridothioate with 2-(sec-butoxymethylthio)ethanol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions generally include a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous monitoring and control of reaction parameters to ensure high yield and purity. The use of automated systems for mixing and temperature control is common in industrial settings to maintain consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: O,O-Diethyl O-(2-(sec-butoxymethylthio)ethyl)phosphorothioate can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.
Hydrolysis: This compound can be hydrolyzed under acidic or basic conditions, resulting in the breakdown of the phosphorothioate ester bond.
Substitution: Nucleophilic substitution reactions can occur, where the butoxymethylthio group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Substitution: Nucleophiles such as thiols and amines are commonly used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Hydrolysis: Diethyl phosphoric acid and 2-(sec-butoxymethylthio)ethanol.
Substitution: Various substituted phosphorothioates depending on the nucleophile used.
Scientific Research Applications
O,O-Diethyl O-(2-(sec-butoxymethylthio)ethyl)phosphorothioate has several applications in scientific research:
Chemistry: It is used as a model compound to study the mechanisms of organophosphorus insecticides.
Biology: Research on its effects on acetylcholinesterase provides insights into nerve function and pesticide toxicity.
Medicine: Studies on its toxicity and antidotes contribute to the development of treatments for organophosphate poisoning.
Industry: It is used in the formulation of insecticides for agricultural purposes.
Mechanism of Action
The primary mechanism of action of O,O-Diethyl O-(2-(sec-butoxymethylthio)ethyl)phosphorothioate involves the inhibition of acetylcholinesterase. This enzyme is responsible for breaking down acetylcholine, a neurotransmitter, in the synaptic cleft. Inhibition of acetylcholinesterase leads to the accumulation of acetylcholine, resulting in continuous nerve signal transmission, paralysis, and eventually death of the insect. The molecular target is the active site of acetylcholinesterase, where the compound forms a covalent bond, rendering the enzyme inactive.
Comparison with Similar Compounds
Similar Compounds
Parathion: O,O-Diethyl O-(4-nitrophenyl) phosphorothioate.
Methyl Parathion: O,O-Dimethyl O-(4-nitrophenyl) phosphorothioate.
Diazinon: O,O-Diethyl O-(2-isopropyl-6-methylpyrimidin-4-yl) phosphorothioate.
Uniqueness
O,O-Diethyl O-(2-(sec-butoxymethylthio)ethyl)phosphorothioate is unique due to its specific butoxymethylthio group, which imparts distinct physicochemical properties and biological activity. Compared to similar compounds like parathion and methyl parathion, it has different solubility and stability characteristics, making it suitable for specific applications in insecticide formulations.
Properties
CAS No. |
5823-11-0 |
|---|---|
Molecular Formula |
C11H25O4PS2 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
2-(butan-2-yloxymethylsulfanyl)ethoxy-diethoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C11H25O4PS2/c1-5-11(4)12-10-18-9-8-15-16(17,13-6-2)14-7-3/h11H,5-10H2,1-4H3 |
InChI Key |
ZLFNKZOVCUJNSU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OCSCCOP(=S)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



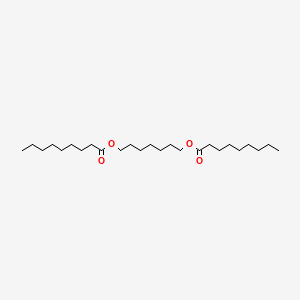
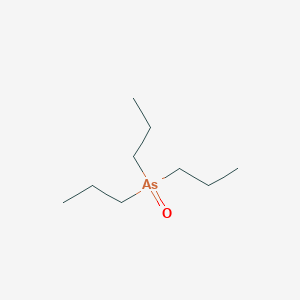
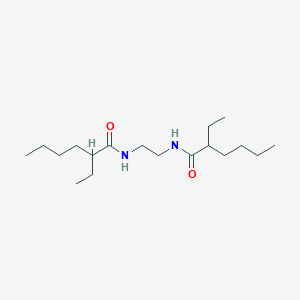
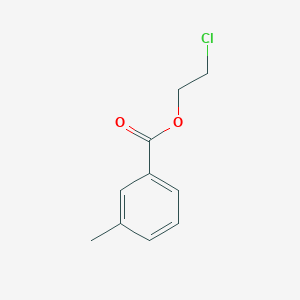
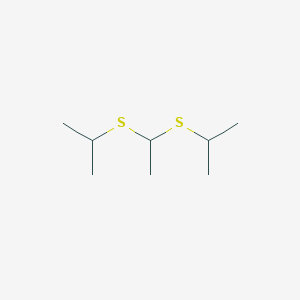
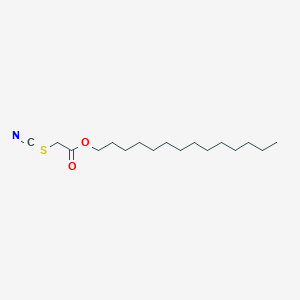
![1-[4-Methyl-2-[4-methyl-5-[3-(4-methylphenyl)prop-2-enoyl]-1,3-thiazol-2-yl]-1,3-thiazol-5-yl]-3-(4-methylphenyl)prop-2-en-1-one](/img/structure/B14736688.png)
